molecular formula C23H15ClF6N2 B3036670 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]indole CAS No. 400074-08-0

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]indole

Cat. No. B3036670
CAS RN: 400074-08-0
M. Wt: 468.8 g/mol
InChI Key: LZNMZFBBIWJLJY-UHFFFAOYSA-N
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Description

The compound “3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]indole” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with a chloro and trifluoromethyl group. Additionally, it has an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring and an indole moiety, both of which are aromatic and contribute to the compound’s stability . The trifluoromethyl groups attached to the pyridine ring and the phenyl ring are electron-withdrawing, which can influence the compound’s reactivity .

Scientific Research Applications

Crystal Structure Analysis

Research into similar compounds, such as those with trifluoromethyl groups, has focused on their crystal structure. For instance, a study by Vimala et al. (2015) examined a compound with similar structural elements, revealing insights into its crystal properties, including hydrogen bonding and π–π interactions, which can be crucial for understanding the material properties of similar chemicals (Vimala et al., 2015).

Glycine Transporter Inhibition

Yamamoto et al. (2016) investigated a compound structurally akin to the one , focusing on its role as a glycine transporter inhibitor. This is relevant in neurological research and could provide insights into the treatment of neurological disorders (Yamamoto et al., 2016).

Isomorphism and Structural Disorders

The work of Swamy et al. (2013) on isomorphous structures related to the compound sheds light on the chlorine-methyl exchange rule, which is significant for understanding chemical reactivity and designing new compounds (Swamy et al., 2013).

Chemical Synthesis

The synthesis of related compounds has been explored by researchers like Bradiaková et al. (2009). This research is crucial for developing new pharmaceuticals and understanding the chemical behavior of such compounds (Bradiaková et al., 2009).

Antimicrobial Activity

Research by Sreeramulu & Ashokgajapathiraju (2014) investigated the antimicrobial properties of novel indole compounds, which are structurally related to the compound . This kind of research is important for the development of new antimicrobial agents (Sreeramulu & Ashokgajapathiraju, 2014).

Future Directions

Trifluoromethylpyridine derivatives, like the compound , have found applications in various fields, including the agrochemical and pharmaceutical industries . With ongoing research, it is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClF6N2/c1-13-20(21-18(24)10-16(11-31-21)23(28,29)30)17-4-2-3-5-19(17)32(13)12-14-6-8-15(9-7-14)22(25,26)27/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNMZFBBIWJLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)C(F)(F)F)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClF6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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